3-Methyl-7-propylxanthine
Overview
Description
3-Methyl-7-propylxanthine is a xanthine derivative with the molecular formula C9H12N4O2 and a molecular weight of 208.22 g/mol . It is known for its applications in various fields, including medicine and industry. This compound is characterized by its white to pale yellow color and has a melting point of 250-252°C .
Scientific Research Applications
3-Methyl-7-propylxanthine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It is studied for its effects on cellular metabolism and signaling pathways.
Medicine: It has potential therapeutic applications, including neuroprotection and vasodilation.
Industry: It is used in the formulation of hair tonics and other cosmetic products.
Safety and Hazards
Mechanism of Action
Target of Action
3-Methyl-7-propylxanthine, also known as Propentofylline (PPF), is a unique methylxanthine . It primarily targets cyclic AMP (cAMP), phosphodiesterase, and adenosine receptors . These targets play a crucial role in various cellular processes, including signal transduction, inflammation, and neurotransmission .
Mode of Action
PPF interacts with its targets in several ways. It inhibits cAMP and cyclic GMP phosphodiesterases, which are enzymes that break down secondary messenger molecules cAMP and cGMP, thereby enhancing their signaling . PPF is also a weak antagonist of the adenosine A1 receptor and blocks adenosine transport . This results in enhanced synaptic adenosine signaling .
Biochemical Pathways
The action of PPF affects several biochemical pathways. Its inhibition of phosphodiesterases leads to increased levels of cAMP and cGMP, enhancing the signaling pathways that rely on these secondary messengers . By blocking adenosine transport and antagonizing the adenosine A1 receptor, PPF enhances adenosine signaling, which can have various downstream effects, including modulation of neurotransmission and inflammation .
Pharmacokinetics
PPF is rapidly metabolized in the body, with a mean half-life of 0.74 hours . The areas under the curve (AUCs) of PPF and its metabolite, 3-methyl-1-(5-hydroxyhexyl)-7-propylxanthine (PPFOH), were 508 and 460 ng.hr/ml, respectively . These pharmacokinetic properties suggest that PPF is rapidly cleared from the blood due to extensive metabolism into PPFOH .
Result of Action
The molecular and cellular effects of PPF’s action are diverse. In vitro and in vivo studies have demonstrated profound neuroprotective, antiproliferative, and anti-inflammatory effects of PPF . Possible mechanisms of action include a direct glial modulation to decrease a reactive phenotype, decrease glial production and release of damaging proinflammatory factors, and enhancement of astrocyte-mediated glutamate clearance .
Biochemical Analysis
Cellular Effects
It is known that xanthine derivatives can have profound effects on cellular processes . For instance, propentofylline, a closely related compound, has been shown to have neuroprotective, antiproliferative, and anti-inflammatory effects
Molecular Mechanism
It is known that xanthine derivatives can have a variety of effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of 3-Methyl-7-propylxanthine have not been well-studied.
Metabolic Pathways
One study has identified 3-methyl-1-(5-hydroxyhexyl)-7-propylxanthine as a metabolite of propentofylline in rats , suggesting that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Methyl-7-propylxanthine involves the condensation reaction of 3-methylxanthine with halogenated propane in the presence of a mixture of alkali carbonate and alkali halide as a condensating agent. This reaction is carried out in N,N-dimethylformamide solvent . The reaction conditions are mild, with the temperature maintained at around 45°C initially and then raised to 90°C .
Industrial Production Methods
For industrial production, the process involves the following steps:
Condensation Reaction: 3-methylxanthine is reacted with halogenated propane in N,N-dimethylformamide solvent using alkali carbonate and alkali halide as condensating agents.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-propylxanthine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Comparison with Similar Compounds
3-Methyl-7-propylxanthine is similar to other xanthine derivatives, such as caffeine, theophylline, and pentoxifylline. it has unique properties that distinguish it from these compounds:
Caffeine: Known for its stimulant effects, caffeine is widely consumed in beverages.
Theophylline: Used primarily as a bronchodilator in the treatment of respiratory diseases.
Pentoxifylline: Used to improve blood flow in patients with circulation problems.
The uniqueness of this compound lies in its specific applications in neuroprotection and vasodilation, which are not as prominent in the other xanthine derivatives .
Properties
IUPAC Name |
3-methyl-7-propylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-3-4-13-5-10-7-6(13)8(14)11-9(15)12(7)2/h5H,3-4H2,1-2H3,(H,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNVSFOURBQRPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C(=O)NC(=O)N2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391374 | |
Record name | 3-Methyl-7-propylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55242-64-3 | |
Record name | 3,7-Dihydro-3-methyl-7-propyl-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55242-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-7-propylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-7-propylpurine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.